3,3',5-Trifluorobenzophenone
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Overview
Description
3,3’,5-Trifluorobenzophenone is an organic compound with the molecular formula C13H7F3O. It is a derivative of benzophenone, where three fluorine atoms are substituted at the 3, 3’, and 5 positions of the benzene rings. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5-Trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 3,3’,5-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of 3,3’,5-Trifluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3,3’,5-Trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of trifluorobenzoic acid.
Reduction: Formation of 3,3’,5-trifluorobenzhydrol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
3,3’,5-Trifluorobenzophenone is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate in the development of new drugs.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’,5-Trifluorobenzophenone involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target proteins, thereby modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
- 3,4,5-Trifluorobenzophenone
- 3,4’,5-Trifluorobenzophenone
- 3,5-Difluorobenzophenone
Comparison: 3,3’,5-Trifluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3,5-difluorophenyl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBBXLANVYEQCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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